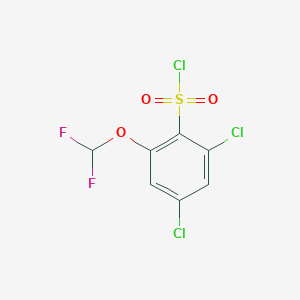
4',5'-Dibromo-2'-fluorophenacyl chloride
Overview
Description
4,5'-Dibromo-2'-fluorophenacyl chloride (DBFPC) is an organofluorine compound that is widely used in the synthesis of pharmaceuticals and other compounds. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4',5'-Dibromo-2'-fluorophenacyl chloride is not well understood. However, it is believed to interact with cellular components, such as proteins and nucleic acids, to produce a variety of biochemical and physiological effects. It is also believed to interact with enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
4',5'-Dibromo-2'-fluorophenacyl chloride has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The use of 4',5'-Dibromo-2'-fluorophenacyl chloride in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is chemically stable. It also has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 4',5'-Dibromo-2'-fluorophenacyl chloride is a highly reactive compound and should be handled with care.
Future Directions
The potential applications of 4',5'-Dibromo-2'-fluorophenacyl chloride are numerous, and there are a number of future directions in which research could be conducted. These include further studies into its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in the synthesis of novel drugs. Additionally, further studies into the biochemical and physiological effects of 4',5'-Dibromo-2'-fluorophenacyl chloride could provide new insights into its potential therapeutic applications.
Scientific Research Applications
4',5'-Dibromo-2'-fluorophenacyl chloride is widely used in scientific research as a synthetic intermediate for the preparation of biologically active compounds. It is also used in the synthesis of a variety of fluorinated compounds, including organofluorines, chlorofluoromethyl ethers, and fluorinated heterocyclic compounds. 4',5'-Dibromo-2'-fluorophenacyl chloride has also been used in the synthesis of novel antifungal agents, anti-inflammatory agents, and anti-cancer agents.
properties
IUPAC Name |
2-chloro-1-(4,5-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-1-4(8(13)3-11)7(12)2-6(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMPUTNMFJRERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5'-Dibromo-2'-fluorophenacyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















